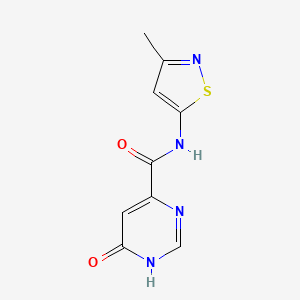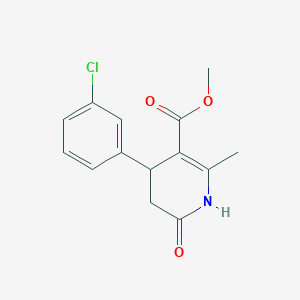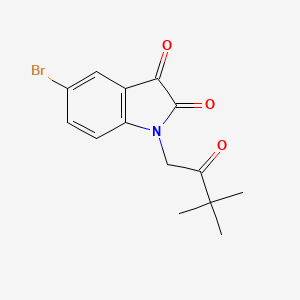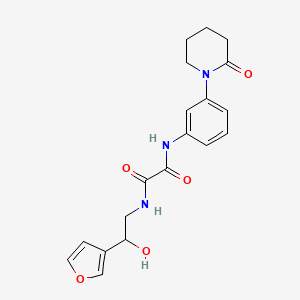
6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide, also known as HMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMT is a pyrimidine derivative that has been found to exhibit potent anti-inflammatory and anti-cancer activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide involves the reaction of 3-methylisothiazol-5-amine with ethyl 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxylate, followed by hydrolysis of the resulting ethyl ester to yield the target compound.
Starting Materials
3-methylisothiazol-5-amine, ethyl 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxylate
Reaction
Step 1: React 3-methylisothiazol-5-amine with ethyl 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carboxylate in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield ethyl 6-(3-methylisothiazol-5-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate., Step 2: Hydrolyze the resulting ethyl ester using a strong acid, such as hydrochloric acid (HCl), to yield 6-(3-methylisothiazol-5-yl)pyrimidine-4-carboxylic acid., Step 3: Convert the carboxylic acid to the corresponding carboxamide using a suitable coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and an amine, such as ammonia or an amine derivative, to yield 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide.
Mechanism Of Action
The exact mechanism of action of 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and cancer. 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.
Biochemical And Physiological Effects
6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in serum and tissue samples. 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has also been found to inhibit the activity of COX-2 and NF-κB, which are known to play a role in inflammation and cancer. In addition, 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages And Limitations For Lab Experiments
6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide is also soluble in various solvents, which makes it easy to use in various assays. However, 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous-based assays. In addition, 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has not been extensively studied for its toxicity and safety profile, which may limit its use in preclinical and clinical studies.
Future Directions
For the study of 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide include its potential use in the treatment of inflammatory diseases and cancer, and further studies to determine its toxicity and safety profile.
Scientific Research Applications
6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide has also been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-5-2-8(16-13-5)12-9(15)6-3-7(14)11-4-10-6/h2-4H,1H3,(H,12,15)(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSACUMOBDHETSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)





![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)


![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2912574.png)